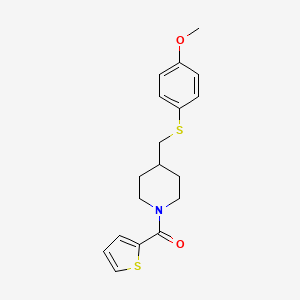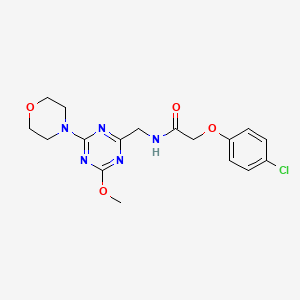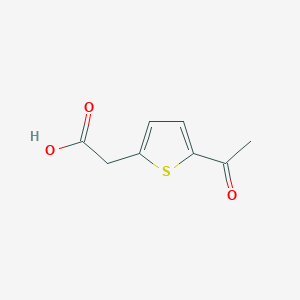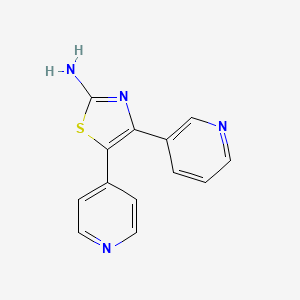![molecular formula C14H11Cl2F4N B2503549 (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243516-77-8](/img/structure/B2503549.png)
(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243516-77-8 . It has a molecular weight of 340.15 . The IUPAC name for this compound is (4-chlorophenyl) (2-fluoro-5- (trifluoromethyl)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H10ClF4N.ClH/c15-10-4-1-8 (2-5-10)13 (20)11-7-9 (14 (17,18)19)3-6-12 (11)16;/h1-7,13H,20H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.15 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Environmental Impact and Toxicity
- Studies have highlighted the environmental persistence and potential toxicity of chlorinated hydrocarbons, including chlorophenols, which may have implications for compounds with similar structures (Kimbrough, 1972).
- The occurrence and degradation of antimicrobial compounds like triclosan, which shares some structural features with chlorophenols, in aquatic environments have been extensively reviewed, indicating potential environmental and toxicological concerns for related compounds (Bedoux et al., 2012).
Synthesis and Chemical Properties
- A practical synthesis method for a compound with similar structural features, 2-Fluoro-4-bromobiphenyl, was reported, showcasing the relevance of such methodologies in the creation of pharmaceuticals or research chemicals (Qiu et al., 2009).
- The review on fluoroalkylation reactions in aqueous media highlights the importance and challenges of incorporating fluorine atoms into organic molecules, providing insights into the chemical properties and synthesis strategies that might be applicable to the compound (Song et al., 2018).
Applications in Drug Discovery
- The role of fluorinated substituents, including trifluoromethyl groups, in antimalarial drug discovery is discussed, underscoring the potential pharmaceutical applications of fluorine-containing compounds (Upadhyay et al., 2020).
- A review on the structure-activity relationship of natural and synthetic antimetastatic compounds emphasizes the importance of specific functional groups, including fluorine, in enhancing the efficacy of anticancer drugs (Liew et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16;/h1-7,13H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNVRHWJLAUPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)
![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)




![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
